4-Methoxy-4-methylpiperidine
Overview
Description
4-Methoxy-4-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The methoxy and methyl groups attached to the piperidine ring influence the compound's physical and chemical properties, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of piperidine derivatives, including those with methoxy and methyl groups, often involves multi-step reactions that may include condensation, methylation, and oximation. For instance, the synthesis of novel piperidin-4-one oxime esters starts with the condensation of p-anisaldehyde with acetone and ammonium acetate, followed by methylation and oximation with hydroxylamine hydrochloride to obtain the key scaffold . These synthetic routes are crucial for creating compounds with potential antioxidant and antimicrobial properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the possibility of different conformers. For example, crystals of a related compound, 4-diphenylcarbamyl-N-methylpiperidine methobromide, contain two conformers with different orientations of the ester group relative to the piperidine ring . The molecular structure, including the conformation of the piperidine ring, plays a significant role in the compound's biological activity and interactions with biological receptors.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological properties. For example, the synthesis of dopamine transporter inhibiting compounds involves the creation of 4-aryl methoxypiperidinol inhibitors, where the substitution pattern on the benzene rings is critical for binding affinity . Understanding these chemical reactions is vital for the development of new drugs and therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. NMR studies provide insights into the conformation of these compounds, as seen in the case of 4-hydroxy-1-methylpiperidine betaine derivatives, where the position of the hydroxyl group affects the shielding of carbon atoms and the overall conformation . Additionally, the synthesis of specific piperidine derivatives, like 4-methoxy-2,3,5-trimethylpyridine, highlights the importance of these compounds as building blocks for drugs with gastric-acid inhibiting activity .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various types, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds are often used in the discovery and biological evaluation of potential drugs .
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various types, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds are often used in the discovery and biological evaluation of potential drugs .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNKCKANZAOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606316 | |
Record name | 4-Methoxy-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-methylpiperidine | |
CAS RN |
3970-72-7 | |
Record name | 4-Methoxy-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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